molecular formula C13H14ClN3O3S B6754297 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B6754297
M. Wt: 327.79 g/mol
InChI Key: SJEDJKWNJAAITC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of a sulfonyl group and a pyrazole ring in its structure suggests potential biological activity and reactivity, making it a compound of interest for various scientific studies.

Properties

IUPAC Name

6-chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-9-8-17(11-7-10(14)3-4-12(11)20-9)21(18,19)13-5-6-16(2)15-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDJKWNJAAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Attachment of the Pyrazole Ring: The pyrazole ring is usually introduced through a condensation reaction involving a hydrazine derivative and a 1,3-diketone or equivalent compound.

    Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the benzoxazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities due to the presence of the sulfonyl and pyrazole groups. These functionalities are known to interact with biological targets, potentially leading to antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of benzoxazines are investigated for their potential therapeutic effects. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine: Unique due to the combination of sulfonyl and pyrazole groups.

    2-Methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine: Lacks the chloro group, potentially altering its reactivity and biological activity.

    6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)-2,3-dihydro-1,4-benzoxazine: Lacks the sulfonyl group, which may reduce its potential interactions with biological targets.

Uniqueness

The presence of both the sulfonyl and pyrazole groups in 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

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